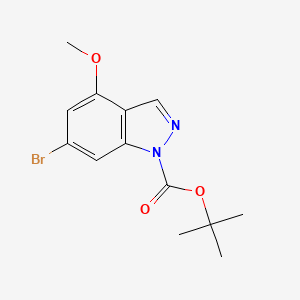![molecular formula C5H8N4O2S B1526801 2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 1304471-02-0](/img/structure/B1526801.png)
2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Descripción general
Descripción
“2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid” is an organic compound. It is a white crystalline solid with high solubility in water . This compound is often used as a precursor to pesticides and glyphosate (a broad-spectrum herbicide), as well as an organic synthesis reagent . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity .
Synthesis Analysis
A common method for synthesizing “2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid” involves reacting 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, then heating to produce related triazole derivatives, and finally obtaining the final product through acid hydrolysis . Another synthetic strategy involves the reaction of polyfunctionalized-triazole with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid .Molecular Structure Analysis
The molecular structure of “2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid” includes a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms . The presence of an aryl/heteroaryl substituent at the C-5 position of 1,2,4-triazolo-3-thiones/thioles is crucial for potent antibacterial activity .Chemical Reactions Analysis
The reaction between triazole and arylidene malononitriles in DMF affords Schiff base compounds . Also, the reaction of triazoles with acetophenone derivatives has been successfully synthesized .Physical And Chemical Properties Analysis
This compound is a white crystalline solid with a high solubility in water . Its molecular formula is C4H6N4O2, and it has a molecular weight of 142.12 .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The 1,2,4-triazole moiety is a key building block in the synthesis of various heterocyclic compounds. It serves as a useful directing group for C-H arylation, enabling the construction of complex molecular architectures . This property is particularly valuable in the development of pharmaceuticals and agrochemicals.
Antifungal Applications
Compounds containing the 1,2,4-triazole ring have been reported to exhibit significant antifungal activities . The ability to synthesize derivatives of this compound using green chemistry approaches like microwave irradiation enhances the potential for developing new antifungal agents.
Antibacterial Agents
The 1,2,4-triazole derivatives are also explored for their antibacterial properties, especially against resistant bacterial strains . This is crucial in the era of increasing antibiotic resistance, providing a pathway for new drug development.
Pharmaceutical Drug Development
The 1,2,4-triazole ring is present in various marketed drugs with a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antitubercular effects . The compound could be a precursor in the synthesis of novel drugs with enhanced biological activity.
Organic Synthesis Methodologies
This compound can be used in organic synthesis methodologies, such as oxidative cyclization and C-N bond formation . These methods are essential for constructing complex molecules with potential applications in medicinal chemistry.
Environmental Chemistry
The environmentally benign synthesis of 1,2,4-triazole derivatives, using catalysts like ceric ammonium nitrate and recyclable reaction mediums like polyethylene glycol, indicates the compound’s role in sustainable chemistry practices .
Structure-Activity Relationship (SAR) Studies
The 1,2,4-triazole core is instrumental in structure-activity relationship studies to understand the impact of molecular changes on biological activity. This can lead to the optimization of therapeutic agents .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Compounds containing the 1,2,4-triazole ring have proven significant antibacterial activity . This review is useful for further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Propiedades
IUPAC Name |
2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c1-9-4(6)7-8-5(9)12-2-3(10)11/h2H2,1H3,(H2,6,7)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJMUERGRCRMQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




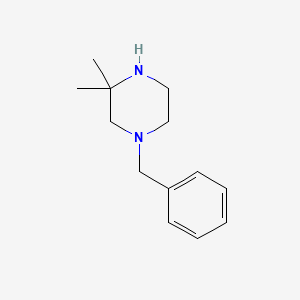

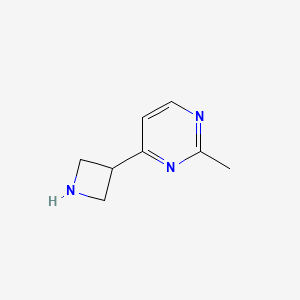


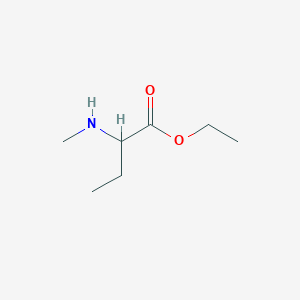
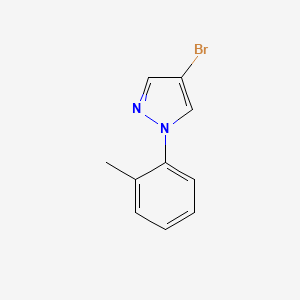
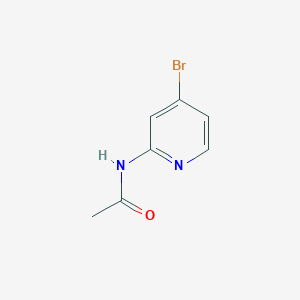

![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one](/img/structure/B1526738.png)

